Molecular Weight Optimization: Intermediate MW Balances Ligand Efficiency Against the Parent Scaffold and Extended Analogs
The target compound (MW 293.4 Da) occupies an intermediate molecular weight range between the minimal parent scaffold 1-(thiazol-2-yl)piperazin-2-one (MW 183.23 Da, [1]) and the extended acetyl-linked analog (MW 307.4 Da, ) or the 5-fluoropyrimidine analog (MW 306.32 Da, ). In fragment-based and lead-optimization campaigns, MW between 250-350 Da is associated with favorable ligand efficiency indices (LE > 0.3 kcal mol⁻¹ per heavy atom) and compliance with CNS multiparameter optimization (MPO) scores [2]. The target compound's MW of 293.4 Da positions it closer to the sweet spot for balancing potency and pharmacokinetic properties compared to the minimal scaffold (too small for adequate target engagement) and the acetyl-linked analog (approaching the upper limit for efficient optimization).
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 293.4 Da |
| Comparator Or Baseline | Parent scaffold 1-(thiazol-2-yl)piperazin-2-one: 183.23 Da; Acetyl-linked analog: 307.4 Da; 5-Fluoropyrimidine analog: 306.32 Da |
| Quantified Difference | Target MW is 110.17 Da above parent scaffold and 14.0 Da below acetyl-linked analog |
| Conditions | Calculated molecular weight from molecular formula; data sourced from Chemsrc and PubChem databases |
Why This Matters
A molecular weight of 293.4 Da provides a larger interaction surface than the parent scaffold for target binding while maintaining better synthetic tractability and potential oral bioavailability than the heavier acetyl-linked analog.
- [1] PubChem, 1-(1,3-Thiazol-2-yl)piperazin-2-one, CID 21955376. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/21955376 (accessed 2026-05-07). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
